molecular formula C15H10F3NO5S B147146 2-(2,3-Naphthalimino)ethyl trifluoromethanesulfonate CAS No. 128651-50-3

2-(2,3-Naphthalimino)ethyl trifluoromethanesulfonate

Cat. No. B147146
M. Wt: 373.3 g/mol
InChI Key: VKCKBLUPFMXLRO-UHFFFAOYSA-N
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Description

The compound 2-(2,3-naphthalimino)ethyl trifluoromethanesulfonate has been explored in various studies for its utility as a labeling agent in analytical chemistry. It is particularly noted for its application in the liquid chromatographic determination of carboxylic acids, where it is used to create derivatives that are detectable by ultraviolet and fluorescent methods .

Synthesis Analysis

The synthesis of 2-(2,3-naphthalimino)ethyl trifluoromethanesulfonate is reported to be straightforward, involving a two-step process starting from 2,3-naphthalenedicarboxylic anhydride. The resulting reagent is stable for extended periods at room temperature, which is advantageous for practical laboratory use . Another related compound, 2-(phthalimino)ethyl trifluoromethanesulfonate, is synthesized through the reaction of N-hydroxyethylphthalimide with trifluoromethanesulfonic anhydride, indicating a similar synthetic pathway for these types of compounds .

Molecular Structure Analysis

While the specific molecular structure analysis of 2-(2,3-naphthalimino)ethyl trifluoromethanesulfonate is not detailed in the provided papers, related compounds have been studied. For instance, the structure of 2-hydroxy-1-naphthaldehyde-N-methylethanesulfonylhydrazone was investigated using X-ray diffraction and various spectroscopic techniques, revealing insights into the molecular geometry and intramolecular interactions . These techniques could potentially be applied to the analysis of 2-(2,3-naphthalimino)ethyl trifluoromethanesulfonate to gain a deeper understanding of its structure.

Chemical Reactions Analysis

The reactivity of 2-(2,3-naphthalimino)ethyl trifluoromethanesulfonate with carboxylate potassium salts is high, with reactions proceeding to completion within 10 minutes in the presence of a catalyst like 18-crown-6. This reactivity is leveraged in the derivatization of carboxylic acids for detection in high-performance liquid chromatography . A similar reagent, 2-(6,7-dimethoxy-2,3-naphthalimido)ethyl trifluoromethanesulfonate, also demonstrates rapid reaction times with carboxylic acids, suggesting a class effect among these reagents .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(2,3-naphthalimino)ethyl trifluoromethanesulfonate are inferred from its stability and detection limits. It is stable for at least 6 months at room temperature, and the detection limits for ultraviolet and fluorescent detection are 100 fmol and 4 fmol, respectively, indicating high sensitivity . The related compound 2-(phthalimino)ethyl trifluoromethanesulfonate is stable for at least 1 year when refrigerated, suggesting that the naphthalimide derivatives have good shelf lives .

Scientific Research Applications

1. Application in Chromatography

2-(2,3-Naphthalimino)ethyl trifluoromethanesulphonate is extensively used in liquid chromatography, particularly for the determination of carboxylic acids. It acts as a highly reactive ultraviolet and fluorescent labeling agent. The derivatization procedure with this reagent has successfully determined carboxylic acids in mouse brain, showcasing its utility in bioanalytical chemistry (Yasaka et al., 1990).

2. Sensitivity and Reactivity

The reagent is known for its high reactivity and sensitivity. It has been applied in high-performance liquid chromatography (HPLC) for the determination of various carboxylic acids. The fast completion of reactions and the ability to detect low levels of substances highlight its effectiveness in sensitive analytical methods (Tanaka et al., 1994).

3. Fluorescent Chiral Derivatizing Agent

This compound also serves as a fluorescence chiral derivatizing reagent, particularly for carboxylic acid enantiomers in HPLC. Its modification with methoxy groups on the naphthalimido ring has achieved a red shift in the fluorescence spectrum and high resolution in reversed-mode separation of diastereomers (Yasaka et al., 1998).

4. Fluorescence Properties and Metal Ion Responses

2,3-Naphthalimide derivatives, including those incorporating trifluoroacetamido functionalities, demonstrate notable fluorescence properties. These compounds have shown potential in excited-state intramolecular proton transfer fluorescence and responses to metal ions like Ca2+, indicating their applicability in the field of material science and chemical sensing (Wang et al., 2019).

5. Synthesis of Naphthyl Alkyl and Aryl Sulfides

The reaction involving trifluoromethanesulfonic acid, a closely related compound, has been used in synthesizing naphthyl alkyl and aryl sulfides. These reactions yield compounds with potential applications in various chemical processes (Nakazawa et al., 1989).

Safety And Hazards

When handling 2-(2,3-Naphthalimino)ethyl trifluoromethanesulfonate, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

2-(1,3-dioxobenzo[f]isoindol-2-yl)ethyl trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3NO5S/c16-15(17,18)25(22,23)24-6-5-19-13(20)11-7-9-3-1-2-4-10(9)8-12(11)14(19)21/h1-4,7-8H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKCKBLUPFMXLRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C(=O)N(C3=O)CCOS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80155966
Record name 2-(2,3-Naphthalimino)ethyl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80155966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3-Naphthalimino)ethyl trifluoromethanesulfonate

CAS RN

128651-50-3
Record name 2-(2,3-Naphthalimino)ethyl trifluoromethanesulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128651503
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2,3-Naphthalimino)ethyl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80155966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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